3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid
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Overview
Description
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid is an organic compound that features a dichlorobenzoyl group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amino acid derivative. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to ensure complete reaction . The intermediate 3,5-dichlorobenzoyl chloride can be prepared from 3,5-dichlorobenzonitrile by treatment with thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.
Reduction: The dichlorobenzoyl group can be reduced to a benzyl group.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone derivative, while reduction would yield a benzyl derivative.
Scientific Research Applications
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzamide: Similar structure but lacks the amino acid derivative.
3,5-Dichlorobenzoic acid: Similar benzoyl group but lacks the amino and hydroxyl groups.
3,5-Dichlorobenzonitrile: Precursor in the synthesis of 3,5-dichlorobenzoyl chloride.
Uniqueness
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid is unique due to the presence of both the dichlorobenzoyl group and the amino acid derivative, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
31110-42-6 |
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Molecular Formula |
C12H13Cl2NO4 |
Molecular Weight |
306.14 g/mol |
IUPAC Name |
3-[(3,5-dichlorobenzoyl)amino]-2-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C12H13Cl2NO4/c1-12(2,9(16)11(18)19)15-10(17)6-3-7(13)5-8(14)4-6/h3-5,9,16H,1-2H3,(H,15,17)(H,18,19) |
InChI Key |
BEYJASDJHZYFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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